![molecular formula C8H11F3N2 B059420 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1269292-12-7](/img/structure/B59420.png)
1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it useful for a variety of purposes, including as a building block for the synthesis of other compounds, as well as for its potential biological activity.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to involve interactions with specific biological targets. Some studies have suggested that this compound may have potential as a modulator of certain enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole may have a variety of biochemical and physiological effects, including potential anti-inflammatory and analgesic properties. This compound has also been shown to have potential as a therapeutic agent for certain diseases, such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole for lab experiments is its unique structure, which makes it useful for a variety of purposes. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are numerous potential future directions for research involving 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole. Some of these include:
1. Further exploration of the compound's potential biological activity and mechanisms of action.
2. Development of new synthetic methods for producing this compound and related derivatives.
3. Investigation of the compound's potential therapeutic applications, particularly in the treatment of cancer and other diseases.
4. Exploration of the compound's potential as a tool for studying specific biological targets or pathways.
5. Investigation of the compound's potential as a building block for the synthesis of other compounds with potential biological activity.
In conclusion, 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole is a promising compound with a wide range of potential applications in scientific research. Further exploration of its properties and potential uses is likely to yield important insights and discoveries in a variety of fields.
Synthesemethoden
The synthesis of 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole can be achieved through a variety of methods, including the reaction of 1-tert-butyl-3,5-dimethyl-1H-pyrazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. Other methods involve the reaction of various substituted pyrazoles with trifluoromethylating agents.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole has been the subject of numerous scientific studies due to its potential applications in various fields of research. One of the most promising areas of research involves the use of this compound as a building block for the synthesis of other compounds, particularly those with potential biological activity.
Eigenschaften
CAS-Nummer |
1269292-12-7 |
---|---|
Molekularformel |
C8H11F3N2 |
Molekulargewicht |
192.18 g/mol |
IUPAC-Name |
1-tert-butyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C8H11F3N2/c1-7(2,3)13-6(4-5-12-13)8(9,10)11/h4-5H,1-3H3 |
InChI-Schlüssel |
LEPWZTSAQXDORG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=CC=N1)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)N1C(=CC=N1)C(F)(F)F |
Synonyme |
1-TERT-BUTYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.